REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[C:5]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=1)([CH3:9])([CH3:6])[CH3:4]
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
N,N′-dimethylformamide di-tert-butyl acetal
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Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
The reaction was mixed for 16 h
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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cooled from 70° C. to rt
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Type
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TEMPERATURE
|
Details
|
The solution was heated to 70° C. for and
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Type
|
ADDITION
|
Details
|
mixed for 5 h
|
Duration
|
5 h
|
Type
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CONCENTRATION
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Details
|
The sample was concentrated under vacuum, and AcOEt (400 ml)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The solution was then washed with 1:1 sat. NaHCO3/water (150 ml), and sat. NaHCO3, water and sat. NaCl (75 mL each)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield light brown oil
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)I)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |